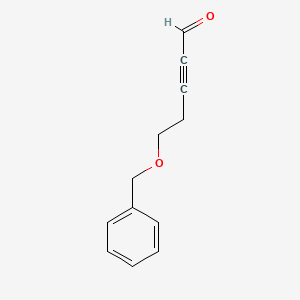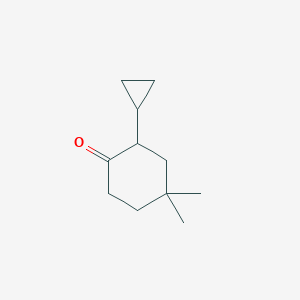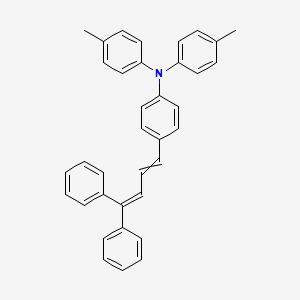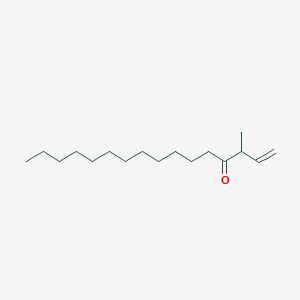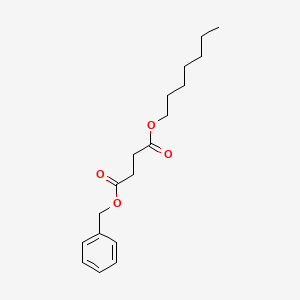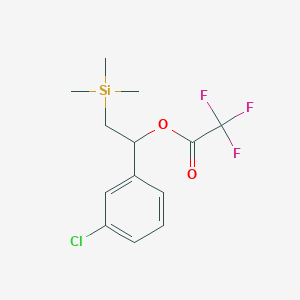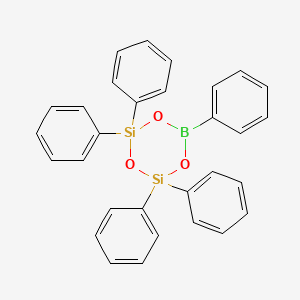
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is a unique chemical compound characterized by its complex structure, which includes multiple phenyl groups and a trioxadisilaborinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane typically involves the reaction of 1,1,2,2-tetraphenyl-1,2-ethanediol with dichlorodiphenylsilane in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired trioxadisilaborinane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include silanol, silane, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane involves its interaction with various molecular targets. The phenyl groups provide stability and enhance the compound’s ability to interact with other molecules. The trioxadisilaborinane ring structure allows for unique reactivity patterns, making it a valuable compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,4,5,5-Pentaphenyl-1,3,2-dioxaphospholane: Similar in structure but contains phosphorus instead of silicon and boron.
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene: Contains a cyclopentadiene ring instead of a trioxadisilaborinane ring.
Uniqueness
2,2,4,4,6-Pentaphenyl-1,3,5,2,4,6-trioxadisilaborinane is unique due to its trioxadisilaborinane ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
136745-52-3 |
|---|---|
Molekularformel |
C30H25BO3Si2 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
2,2,4,4,6-pentakis-phenyl-1,3,5,2,4,6-trioxadisilaborinane |
InChI |
InChI=1S/C30H25BO3Si2/c1-6-16-26(17-7-1)31-32-35(27-18-8-2-9-19-27,28-20-10-3-11-21-28)34-36(33-31,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI-Schlüssel |
OXYHKRIHSNFOEM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
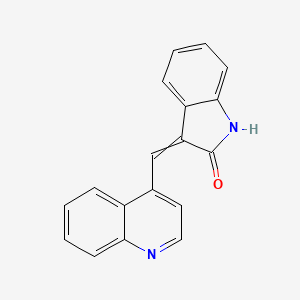
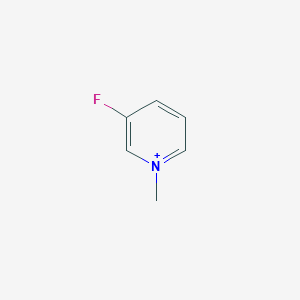
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
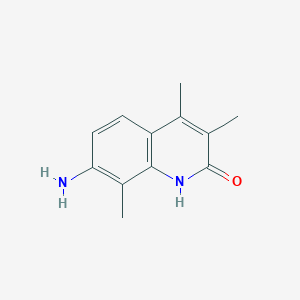
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
